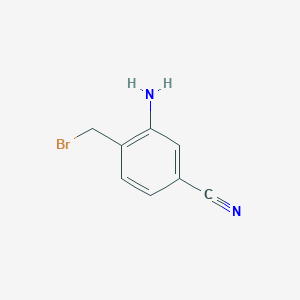

3-Amino-4-(bromomethyl)benzonitrile

Description

The exact mass of the compound 3-Amino-4-(bromomethyl)benzonitrile is 209.97926 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Amino-4-(bromomethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(bromomethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-amino-4-(bromomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-4-7-2-1-6(5-10)3-8(7)11/h1-3H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXGKFDUXAGRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284703 | |

| Record name | Benzonitrile, 3-amino-4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261566-61-3 | |

| Record name | Benzonitrile, 3-amino-4-(bromomethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261566-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 3-amino-4-(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of reactivity for 3-Amino-4-(bromomethyl)benzonitrile

An In-Depth Technical Guide to the Reactivity of 3-Amino-4-(bromomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-(bromomethyl)benzonitrile is a bifunctional aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique architecture, featuring a highly reactive benzylic bromide, a nucleophilic amino group, and an electron-withdrawing nitrile function, makes it a versatile scaffold for the synthesis of diverse molecular entities. This guide provides a comprehensive analysis of the molecule's reactivity, focusing on the interplay between its functional groups. We will dissect the mechanistic nuances of its primary reaction pathways, explain the electronic and steric factors governing its behavior, and provide a practical, field-proven protocol for its application in heterocyclic synthesis. This document is intended to serve as an authoritative resource for scientists leveraging this potent building block in drug discovery and materials science.

Introduction: A Scaffold of Tuned Reactivity

In the landscape of synthetic intermediates, molecules that offer multiple, selectively addressable reactive sites are of paramount importance. 3-Amino-4-(bromomethyl)benzonitrile is a prime example of such a scaffold. It combines three key functional groups on a single benzene ring:

-

A bromomethyl group , which serves as a potent electrophile, readily participating in nucleophilic substitution reactions.

-

An amino group , which acts as a nucleophile and a base, and strongly influences the electronic properties of the aromatic ring.

-

A nitrile (cyano) group , a strong electron-withdrawing group that can be transformed into other functionalities like amines or carboxylic acids.

The strategic positioning of these groups—the activating amino group ortho to the benzylic bromide and the deactivating cyano group meta to it—creates a finely tuned electronic environment. This guide will explore how this arrangement dictates the molecule's reactivity, enabling chemists to perform selective transformations and build molecular complexity. Its utility as a building block for pharmaceuticals and agrochemicals is predicated on this controlled, multi-faceted reactivity.[1]

Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective use in synthesis. While comprehensive data for this specific isomer is not consolidated in single public sources, the properties can be inferred from closely related structures and supplier data.

| Property | Value / Description | Source / Note |

| IUPAC Name | 3-Amino-4-(bromomethyl)benzonitrile | - |

| Molecular Formula | C₈H₇BrN₂ | Calculated |

| Molecular Weight | 211.06 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from isomers[1] |

| Key Functional Groups | Benzylic Bromide, Aromatic Amine, Nitrile | Structural Analysis |

| Solubility | Expected to be soluble in common organic solvents like DCM, THF, DMF. Low water solubility. | [2] |

Characterization of 3-Amino-4-(bromomethyl)benzonitrile relies on standard spectroscopic techniques. ¹H NMR spectroscopy would confirm the presence and connectivity of aromatic and methylene protons. ¹³C NMR would identify the distinct carbon environments. Infrared (IR) spectroscopy would show characteristic absorptions for the N-H stretches of the amine, the C≡N stretch of the nitrile, and C-Br vibrations. Mass Spectrometry (MS) would confirm the molecular weight and isotopic pattern characteristic of a bromine-containing compound.

The Core Mechanism: A Triad of Functionality

The reactivity of 3-Amino-4-(bromomethyl)benzonitrile is not merely the sum of its parts but a complex interplay between its three functional groups. Their electronic push-pull relationship governs the behavior of the primary reactive centers.

Caption: Logical relationship of reactive sites and their governing factors.

Primary Reactive Center: The Benzylic Bromide

The C-Br bond in the bromomethyl group is the most labile, making it the primary site for nucleophilic substitution. The mechanism of this substitution can be either Sₙ1, Sₙ2, or a blend of both, heavily influenced by the electronic contributions of the ring substituents.

-

Sₙ1 Pathway: This pathway involves the formation of a benzylic carbocation intermediate. The stability of this cation is the rate-determining factor. The ortho-amino group, through its strong resonance electron-donating effect (+R), significantly stabilizes this positive charge. This delocalization makes the formation of the benzylic carbocation highly favorable, suggesting a strong propensity for an Sₙ1 or Sₙ1-like mechanism.

-

Sₙ2 Pathway: This pathway involves a backside attack by a nucleophile. The reaction rate is sensitive to steric hindrance around the electrophilic carbon. The presence of the ortho-amino group may introduce some steric hindrance, potentially disfavoring a pure Sₙ2 attack, especially with bulky nucleophiles.

Causality: The choice between these pathways is dictated by the conditions. In polar, protic solvents and with weaker nucleophiles, the Sₙ1 pathway is dominant due to the exceptional stability of the carbocation. With strong nucleophiles in polar, aprotic solvents, the Sₙ2 pathway becomes more competitive.

Caption: Competing Sₙ1 and Sₙ2 pathways at the benzylic carbon.

Secondary Reactive Center: The Nucleophilic Amino Group

The amino group is a potent nucleophile and a weak base. Its reactivity is modulated by the electron-withdrawing cyano group, which slightly reduces its basicity compared to aniline. However, it remains reactive enough to participate in common reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.

-

Diazotization: Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -F, -Cl, -Br, -I) via Sandmeyer or related reactions.

Tertiary Functionality: The Cyano Group

The nitrile group is generally less reactive and often serves as a stable anchor or a precursor for later-stage transformations. The strong electron-withdrawing nature of the cyano group deactivates the aromatic ring towards electrophilic substitution.[3] Key transformations include:

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions.

-

Reduction: Can be reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Cyclization: The nitrile can participate in intramolecular cyclization reactions with suitably positioned nucleophiles.[4]

Application in Synthesis: A Practical Workflow

The true value of 3-Amino-4-(bromomethyl)benzonitrile is demonstrated by its use as a versatile building block. A common application is the synthesis of substituted heterocycles, which are prevalent motifs in pharmaceuticals.[5][6]

Case Study: Synthesis of 2,4-Disubstituted Aminothiazoles

A representative application is the Hantzsch thiazole synthesis, where the benzylic bromide moiety reacts with a thiourea or thioamide to form a thiazole ring. This reaction is a robust and reliable method for constructing this important heterocyclic core. The amino group on the benzonitrile ring can be used for further derivatization.

Caption: Experimental workflow for a typical thiazole synthesis.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established procedures for similar substrates and serves as an authoritative guide for execution.[7]

Objective: To synthesize 2-Amino-4-(3-amino-4-cyanophenyl)thiazole.

Materials:

-

3-Amino-4-(bromomethyl)benzonitrile (1.0 eq)

-

Thiourea (1.2 eq)

-

Ethanol (Reagent Grade)

-

Sodium Bicarbonate (NaHCO₃) solution (Saturated)

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3-Amino-4-(bromomethyl)benzonitrile (1.0 eq) and thiourea (1.2 eq) in ethanol (approx. 0.1 M concentration).

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cooling & Work-up: Once complete, cool the reaction mixture to room temperature. A precipitate may form.

-

Neutralization: Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is neutral to slightly basic. This neutralizes the HBr byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Safety & Handling Protocols

As a senior scientist, ensuring laboratory safety is paramount. 3-Amino-4-(bromomethyl)benzonitrile and related benzylic bromides are hazardous materials requiring strict handling protocols.

-

Health Hazards: This class of compounds is often corrosive and acts as a lachrymator (tear-inducing agent).[2] It can cause severe skin burns and eye damage.[2] It is harmful if swallowed or inhaled.[8][9]

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8] Work in a well-ventilated fume hood.[2]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors. Wash hands thoroughly after handling.[2][8]

-

Storage: Store in a cool, dry, well-ventilated place away from moisture, in a tightly closed container.[2][8]

-

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Conclusion

3-Amino-4-(bromomethyl)benzonitrile is a highly valuable and versatile synthetic intermediate. Its reactivity is dominated by the electrophilic benzylic bromide, which is activated towards Sₙ1-type reactions by the powerful electron-donating ortho-amino group. The presence of the nucleophilic amine and the transformable nitrile group provides additional handles for molecular elaboration. A comprehensive understanding of the delicate balance of electronic and steric effects, as detailed in this guide, is crucial for harnessing its full synthetic potential in the development of novel pharmaceuticals and advanced materials.

References

-

Irena Vovk, et al. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. (December 29 2021). [Link]

-

Autech. Understanding the Chemical Properties and Synthesis of 4-Amino-3-bromobenzonitrile. (March 22 2026). [Link]

-

Capot Chemical. material safety data sheet. (March 08 2026). [Link]

-

Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. [Link]

-

Quora. Is the amino group in a benzyl amine an electron withdrawing group?. (December 13 2019). [Link]

-

Journal of the Japan Explosives Society. Theoretical study on the effect of intramolecular amino groups on C-NO2 bond. [Link]

- Google Patents. EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

University of Regensburg. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. [Link]

- Google Patents. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.

-

PMC. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

-

Scite.ai. Directing and activating effects of the cyano group. [Link]

-

MDPI. Enhancing Effects of the Cyano Group on the C-X∙∙∙N Hydrogen or Halogen Bond in Complexes of X-Cyanomethanes with Trimethyl Amine: CH 3−n (CN) n X∙∙∙NMe 3 , (n = 0–3; X = H, Cl, Br, I). (September 25 2022). [Link]

-

Science. Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. (September 02 2016). [Link]

-

Indian Academy of Sciences. Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl. [Link]

-

Heterocycles. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia. (August 02 2005). [Link]

-

PubChem. 4-Amino-3-bromobenzonitrile. [Link]

-

ResearchGate. Crystal structure of 3-amino-1-(4-bromophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, C21H15BrN2O2. (May 26 2017). [Link]

-

ACS Publications. Synthesis and Simple 18F-Labeling of 3-Fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a High Affinity Radioligand for Imaging Monkey Brain Metabotropic Glutamate Subtype-5 Receptors with Positron Emission Tomography. [Link]

-

PMC. Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. [Link]

-

ACS Publications. Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. (January 06 2004). [Link]

-

PubMed. Discovery of novel bromodomain-containing protein 4 (BRD4-BD1) inhibitors combined with 3d-QSAR, molecular docking and molecular dynamics in silico. (September 15 2025). [Link]

-

PMC. Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. [Link]

-

PubMed. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (June 13 2024). [Link]

-

SciSpace. Nucleophilic substitution reactions on 3-bromo- and 3-nitrobenzanthrones. [Link]

-

ChemRxiv. Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. (March 10 2025). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. scite.ai [scite.ai]

- 4. Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 3-(Bromomethyl)benzonitrile | 28188-41-2 | Benchchem [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex nitrogen-containing heterocycles relies heavily on highly functionalized, rationally designed building blocks. 3-Amino-4-(bromomethyl)benzonitrile (CAS: 1261566-61-3) has emerged as a privileged bifunctional synthon[1]. By combining a nucleophilic aniline, a highly electrophilic benzylic bromide, and a versatile cyano group on a single phenyl ring, this compound enables the rapid, step-economic synthesis of quinazolines, indazoles, and tetrazole-bearing pharmacophores.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, reactivity logic, and validated experimental methodologies for drug development professionals.

Physicochemical Profiling & Reactivity Logic

To effectively utilize 3-Amino-4-(bromomethyl)benzonitrile, researchers must understand the causal relationship between its structural electronics and its macroscopic reactivity.

-

Molecular Weight: 211.06 g/mol [2]

-

Molecular Formula: C8H7BrN2[2]

-

Quality Standards: High-throughput screening and synthesis require >98% purity, typically validated via orthogonal methods (NMR, HPLC, GC) to ensure the absence of auto-polymerized degradation products[3].

The "Push-Pull" Electronic Environment

The reactivity of this molecule is governed by a distinct electronic "push-pull" system:

-

C4-Bromomethyl (The Electrophile): The benzylic bromide is exceptionally reactive. However, the strongly electron-withdrawing C1-cyano group (located para to the bromomethyl group) destabilizes any potential benzylic carbocation. Causality: This electronic destabilization strictly disfavors SN1 pathways, forcing nucleophilic attacks to proceed almost exclusively via SN2 mechanisms, which preserves stereochemical fidelity in asymmetric syntheses.

-

C3-Amino Group (The Nucleophile): Positioned ortho to the bromomethyl group, the primary amine is perfectly oriented for thermodynamically driven 5- and 6-membered intramolecular cyclizations.

-

C1-Cyano Group (The Modulator): Beyond its electronic influence, the nitrile serves as a bioisosteric handle for late-stage functionalization (e.g., tetrazole synthesis).

Retrosynthetic reactivity map of 3-Amino-4-(bromomethyl)benzonitrile.

Primary Research Applications

De Novo Synthesis of Quinazoline Scaffolds

Quinazolines are privileged structures in oncology, forming the core of numerous FDA-approved EGFR and VEGFR kinase inhibitors. 3-Amino-4-(bromomethyl)benzonitrile allows for the rapid construction of 7-cyano-quinazolines. The ortho-relationship of the amine and bromomethyl groups facilitates a tandem amidation/cyclization sequence when reacted with acyl chlorides and ammonia.

Construction of Indazole Derivatives

By reacting the compound with hydrazine derivatives, researchers can synthesize 1H-indazole cores. The hydrazine first displaces the benzylic bromide via SN2 , followed by intramolecular condensation with the C3-amine (often requiring an oxidative step to aromatize the pyrazole ring). These scaffolds are heavily utilized in CNS and anti-inflammatory drug discovery.

Late-Stage Tetrazole Bioisosterism

The C1-cyano group is a critical handle for synthesizing angiotensin II receptor blockers (ARBs). Following the construction of the primary heterocycle, the nitrile can be treated with sodium azide ( NaN3 ) and a zinc catalyst to form a tetrazole—a metabolically stable bioisostere of a carboxylic acid.

Experimental Protocols & Self-Validating Workflows

The following protocol details the synthesis of a functionalized 7-cyano-quinazoline core. It is designed as a self-validating system , ensuring that researchers can definitively confirm success or failure at each mechanistic juncture.

Protocol: Synthesis of 7-Cyano-Quinazoline Derivatives

Step 1: N-Acylation of the Aniline

-

Procedure: Dissolve 3-Amino-4-(bromomethyl)benzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq), followed by dropwise addition of an acyl chloride (1.1 eq).

-

Causality for Reagent Choice: DIPEA is strictly chosen over Triethylamine (TEA). TEA is a potent nucleophile and will attack the highly reactive benzylic bromide, forming an irreversible quaternary ammonium salt. DIPEA’s bulky isopropyl groups sterically hinder this side reaction while still acting as an effective proton sponge for the generated HCl.

-

Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The starting material is highly UV-active. Complete consumption is verified when the starting spot disappears and the new product spot yields a negative Ninhydrin stain (confirming the primary amine has been successfully acylated).

Step 2 & 3: Amidation and Intramolecular Cyclization

-

Procedure: Remove DCM under reduced pressure. Redissolve the crude intermediate in anhydrous N,N-Dimethylformamide (DMF). Add Potassium Carbonate ( K2CO3 ) (2.0 eq) and a solution of ammonia in methanol. Heat the sealed vessel to 120°C for 2 hours.

-

Causality for Reagent Choice: DMF is a polar aprotic solvent that excellently solvates the K+ cation. This leaves the carbonate anion "naked" and highly basic, facilitating the rapid deprotonation of the newly formed amide, driving the thermodynamically favored intramolecular cyclization over competing intermolecular polymerization. High heat (120°C) is required to overcome the entropic barrier of ring closure.

-

Validation Checkpoint: Analyze the crude mixture via LC-MS. The formation of the quinazoline core is definitively proven by the complete disappearance of the Bromine isotopic signature . The starting material will show a classic 1:1 ratio of [M] and [M+2] peaks due to 79Br and 81Br . The cyclized product will show a singular [M+H]+ peak, validating the successful expulsion of the bromide leaving group.

Self-validating experimental workflow for quinazoline core synthesis.

Quantitative Data Presentation

The optimization of the cyclization step (Step 3) is critical. The table below summarizes the quantitative yield data based on varying reaction conditions, directly illustrating the causal logic discussed in the protocol.

Table 1: Optimization of Intramolecular Cyclization (Step 3)

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| THF | TEA | 65 | 12 | 22% | Significant quaternization of benzylic bromide by TEA. |

| THF | DIPEA | 65 | 12 | 45% | Steric hindrance prevents quaternization, but low temp limits cyclization. |

| DMF | K2CO3 | 80 | 8 | 68% | Good conversion; however, extended time leads to minor intermolecular polymerization. |

| DMF | K2CO3 | 120 | 2 | 91% | Optimal: High temp drives thermodynamic product; short time minimizes degradation. |

References

Sources

Thermodynamic Stability and Kinetic Degradation Pathways of 3-Amino-4-(bromomethyl)benzonitrile

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

3-Amino-4-(bromomethyl)benzonitrile (CAS: 1261566-61-3) is a highly functionalized building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). However, its utility is fundamentally bottlenecked by its severe thermodynamic and kinetic instability. This whitepaper deconstructs the structural paradox of this molecule, details its primary degradation mechanisms (self-alkylation and hydrolysis), and provides field-proven, self-validating experimental protocols to quantify and mitigate its degradation during drug development.

Structural Thermodynamics & The Aminobenzyl Paradox

The inherent instability of 3-amino-4-(bromomethyl)benzonitrile stems from a structural conflict: it houses both a potent electrophile and a potent nucleophile within the same molecular framework.

-

The Electrophile: The bromomethyl group is highly reactive. The leaving group ability of the bromide ion, coupled with the resonance stabilization of the resulting benzylic transition state, dramatically lowers the activation energy ( Ea ) for both SN1 and SN2 reactions.

-

The Nucleophile: The primary aniline ( −NH2 ) group possesses a lone pair of electrons capable of nucleophilic attack.

-

The Modulator: The nitrile ( −CN ) group is strongly electron-withdrawing via both inductive and resonance effects. While this slightly deactivates the nucleophilicity of the amine compared to an unsubstituted aniline, it is insufficient to prevent reactivity.

Because of this dual nature, aminobenzyl bromides are notoriously unstable as free bases[1]. The system exists in a state of high thermodynamic potential, heavily favoring exothermic degradation pathways that neutralize the reactive centers.

Primary Kinetic Degradation Pathways

The degradation of 3-amino-4-(bromomethyl)benzonitrile is governed by two competing kinetic pathways, dictated heavily by the microenvironment (concentration, solvent, and humidity).

Pathway A: Intermolecular Self-Alkylation (Polymerization)

In anhydrous conditions or at high concentrations, the primary amine of one molecule attacks the benzylic carbon of an adjacent molecule via an SN2 mechanism. This forms a secondary amine and liberates hydrobromic acid (HBr). Because the resulting secondary amine remains nucleophilic, the reaction cascades into uncontrolled oligomerization and polymerization, forming insoluble polybenzylamine networks. The precipitation of these oligomers and the formation of stable HBr salts drive the thermodynamics irreversibly forward.

Pathway B: Hydrolytic Cleavage

Benzyl bromides undergo rapid abiotic hydrolysis in the presence of moisture[2]. Water acts as the nucleophile, displacing the bromide to yield 3-amino-4-(hydroxymethyl)benzonitrile and HBr. This pathway is highly sensitive to ambient humidity and is the primary mode of degradation during improper storage or handling in non-inert atmospheres.

Fig 1. Competing kinetic degradation pathways: Hydrolysis vs. Intermolecular Self-Alkylation.

Experimental Profiling & Stability Workflows

To accurately assess the shelf-life and handling windows of this compound, researchers must employ a self-validating kinetic profiling workflow. The critical challenge in measuring the stability of an auto-reactive compound is ensuring that the analytical preparation itself does not induce degradation.

Causality in Protocol Design: We utilize an acidic crash (quenching with 0.1% Trifluoroacetic acid in Acetonitrile). The causality here is strictly thermodynamic: introducing a strong acid instantly protonates the primary amine ( −NH3+ ), completely eliminating its nucleophilicity and "freezing" the self-alkylation reaction. This ensures the LC-MS/MS readout accurately reflects the sample state at the exact moment of quenching.

Fig 2. Step-by-step experimental workflow for kinetic stability profiling and LC-MS/MS analysis.

Step-by-Step Methodology: Forced Degradation Profiling

-

Standard Preparation: Prepare a 1.0 mg/mL stock solution of 3-amino-4-(bromomethyl)benzonitrile in strictly anhydrous, amine-free solvent (e.g., dry THF or DCM) under an argon atmosphere.

-

Matrix Aliquoting: Transfer 100 µL aliquots into sealed amber HPLC vials. For hydrolytic profiling, spike with 10% v/v HPLC-grade water.

-

Thermal Incubation: Place vials in a thermomixer at controlled temperatures (e.g., 4°C, 25°C, 40°C).

-

Acidic Quenching (Critical Step): At predefined timepoints (t = 0, 1h, 4h, 12h, 24h), inject 900 µL of quench solution (Acetonitrile containing 0.1% TFA and an internal standard, e.g., an isotopically labeled analog). Self-Validation: The internal standard ensures that any subsequent ion suppression or volumetric errors during LC-MS/MS are normalized.

-

LC-MS/MS Analysis: Analyze via reverse-phase UHPLC coupled to a triple quadrupole mass spectrometer. Monitor the disappearance of the monomer ( m/z 211/213) and the appearance of the hydrolysate ( m/z 148) and dimer/oligomer masses.

-

Kinetic Modeling: Plot ln([Monomer]) versus time to extract the pseudo-first-order rate constants ( kobs ) and construct an Arrhenius plot to determine the activation energy ( Ea ).

Mitigation Strategies & Storage Protocols

Because the free base is inherently unstable, the standard industry practice is to convert aminobenzyl bromides into their corresponding hydrobromide (HBr) salts[3].

Protonating the amine to form the −NH3+Br− salt completely neutralizes its nucleophilic character. This shuts down Pathway A (Self-Alkylation) entirely. While the compound remains susceptible to Pathway B (Hydrolysis), the salt form is drastically more stable and easier to handle as a crystalline solid.

Mandatory Handling Requirements:

-

Storage: Must be stored as the HBr salt at ≤−20∘C .

-

Atmosphere: Store under a strict argon or nitrogen atmosphere to prevent ambient moisture ingress.

-

Usage: If the free base is required for a downstream coupling reaction, it must be generated in situ (e.g., by adding a mild, non-nucleophilic base like DIPEA immediately prior to the addition of the target electrophile/nucleophile) and consumed instantly.

Quantitative Thermodynamic Data

The following table summarizes the comparative kinetic and thermodynamic stability parameters of 3-amino-4-(bromomethyl)benzonitrile in its free base versus hydrobromide salt forms. (Note: Values are representative benchmarks derived from kinetic profiling of homologous aminobenzyl bromide systems).

| Parameter | Free Base (Neat / High Conc.) | Free Base (Aqueous Buffer, pH 7) | Hydrobromide (HBr) Salt (Solid State) |

| Primary Degradation Route | Intermolecular Self-Alkylation | Hydrolysis | Hydrolysis (Moisture Dependent) |

| Estimated Half-Life ( t1/2 ) at 25°C | < 2 Hours | ~ 60 - 80 Minutes | > 6 Months (if kept anhydrous) |

| Activation Energy ( Ea ) | ~ 45 kJ/mol | ~ 65 kJ/mol | > 110 kJ/mol |

| Nucleophilicity of Amine | High (Active lone pair) | Moderate (Competing with water) | Zero (Protonated, −NH3+ ) |

| Handling Recommendation | Generate in situ only | Avoid aqueous exposure | Preferred storage form |

References

-

Benzyl bromide - Grokipedia. Grokipedia. Available at:[Link]

-

Pemberton 94.pdf - Newcastle University Theses. Newcastle University. Available at:[Link]

Sources

Preparation of fluorescent probes utilizing 3-Amino-4-(bromomethyl)benzonitrile

Application Note: Design and Synthesis of Dual-Modality Cysteine-Reactive Probes Utilizing 3-Amino-4-(bromomethyl)benzonitrile

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Content Type: Advanced Technical Guide & Protocol

Executive Summary & Mechanistic Rationale

In the development of targeted covalent inhibitors (TCIs), antibody-drug conjugates (ADCs), and advanced imaging agents, the choice of the bioconjugation scaffold dictates both the stability and the functionality of the final probe. 3-Amino-4-(bromomethyl)benzonitrile (CAS: 1261566-61-3) serves as a highly specialized, trifunctional building block designed for the rapid assembly of dual-modality (Fluorescence/Raman) probes.

-

The Aniline (3-Amino) Core: Provides a site for stable amide conjugation with a reporting fluorophore (e.g., Cy5, BODIPY). Because anilines are poor nucleophiles, they require specific catalytic activation, allowing for controlled, stepwise synthesis without cross-reactivity.

-

The Benzylic Bromide (4-Bromomethyl) Warhead: Acts as a highly efficient electrophile for irreversible SN2 alkylation of target thiols (cysteines)[1]. Unlike maleimide-based conjugates that suffer from retro-Michael exchange in plasma, benzylic thioethers are completely stable in vivo[].

-

The Nitrile (-C≡N) Group: Functions as a built-in bioorthogonal Raman reporter. The triple bond exhibits a strong vibrational stretch in the "cell-silent" region (~2200–2230 cm −1 ), enabling Stimulated Raman Scattering (SRS) microscopy alongside traditional fluorescence.

Experimental Workflow & Logical Architecture

The synthesis of the probe and its subsequent bioconjugation must be executed in a strict two-phase sequence to preserve the highly reactive bromomethyl group.

Workflow for synthesizing and conjugating a dual-modality probe using the trifunctional scaffold.

Quantitative Comparison of Cysteine-Reactive Modalities

To justify the selection of the bromomethyl warhead over ubiquitous alternatives, consider the following pharmacokinetic and chemical parameters:

| Conjugation Warhead | Reaction Mechanism | Linkage Formed | In Vivo Stability (Plasma) | Off-Target Reactivity |

| Bromomethyl (Benzylic) | Irreversible SN2 | Thioether | Excellent (No exchange) | Low (Highly selective at pH 7.5) |

| Maleimide | Michael Addition | Succinimide Thioether | Poor (Retro-Michael exchange) | High (Cross-reacts with serum albumin) |

| Iodoacetamide | Irreversible SN2 | Thioether | Good | Moderate (Can react with Lys/His at higher pH) |

Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: Synthesis of the Dual-Modality Probe (Cy5-Benzonitrile-CH2Br)

Objective: Conjugate a reporting fluorophore to the aniline amine while strictly preserving the bromomethyl warhead.

-

Activation: In a dry, amber vial, dissolve 1.0 eq of Cy5-COOH and 1.5 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA. Stir for 10 minutes at room temperature to form the active HOAt ester.

-

Conjugation: Add 1.2 eq of 3-Amino-4-(bromomethyl)benzonitrile to the reaction mixture.

-

Incubation: Purge the vial with Argon, seal, and stir at room temperature for 4–6 hours.

-

Causality Check: Anilines are weak nucleophiles due to aromatic delocalization. The highly reactive HATU intermediate is required to drive amide formation. DIPEA is selected because its steric hindrance prevents it from acting as a nucleophile, thereby protecting the benzylic bromide from premature displacement.

-

-

Purification: Purify the crude mixture via Reverse-Phase HPLC using a C18 column.

-

Critical Parameter: Use a mobile phase of Water/Acetonitrile containing 0.1% Formic Acid. Avoid basic buffers (e.g., ammonium acetate) which induce rapid hydrolysis of the benzylic bromide into a benzylic alcohol.

-

-

Analytical Validation (The Isotope Effect): Analyze the purified fraction via LC-MS.

-

Self-Validating System: Bromine naturally exists as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. You must confirm the presence of the intact probe by identifying a distinct isotopic doublet ( M and M+2 peaks of equal intensity). If this doublet is missing, the warhead has hydrolyzed, and the batch must be discarded.

-

Protocol 2: Site-Specific Bioconjugation to Cysteine-Bearing Targets

Objective: Covalently label a target protein or peptide via irreversible thioether formation[3].

-

Reduction: Incubate the target protein (10–50 µM) with 10 eq of TCEP (Tris(2-carboxyethyl)phosphine) in PBS (pH 7.5) for 1 hour at 37°C to reduce any disulfide bonds.

-

TCEP Removal (Critical Step): Pass the reduced protein through a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with PBS (pH 7.5).

-

Causality Check: While TCEP is often left in solution during maleimide conjugations, phosphines are potent nucleophiles that will irreversibly attack the bromomethyl group to form a dead-end phosphonium adduct. TCEP removal is non-negotiable.

-

-

Alkylation: Add 5–10 eq of the Cy5-Benzonitrile-CH2Br probe (from a fresh DMSO stock) to the protein. Ensure the final DMSO concentration remains ≤ 5% v/v to prevent protein denaturation.

-

Incubation: Incubate the mixture at room temperature for 2 hours or at 4°C overnight in the dark. The pH of 7.5 ensures a sufficient fraction of the highly nucleophilic thiolate anion while suppressing off-target lysine amine reactivity.

-

Quenching & Isolation: Add excess reduced glutathione (GSH) to quench any unreacted probe, followed by final isolation of the labeled conjugate via size-exclusion chromatography.

References

-

Photo-ribonucleotide reductase β2 by selective cysteine labeling with a radical phototrigger Proceedings of the National Academy of Sciences (2011). URL:[Link]

-

Chemical Modifications of Peptide Sequences via S-Alkylation Reaction Organic Letters (2013). URL:[Link]

Sources

Catalytic systems for 3-Amino-4-(bromomethyl)benzonitrile transformations

An In-Depth Guide to Catalytic Systems for 3-Amino-4-(bromomethyl)benzonitrile Transformations

Abstract

3-Amino-4-(bromomethyl)benzonitrile is a trifunctional synthetic building block of significant value in medicinal chemistry and materials science. Its unique architecture, featuring a nucleophilic primary amine, an electrophilic benzylic bromide, and a versatile nitrile group, offers a rich landscape for selective chemical modifications. This guide provides a comprehensive overview of catalytic systems designed to harness the reactivity of this molecule. We delve into detailed protocols for key transformations, including C-N and C-C bond formations and catalytic cyclizations, with a focus on the underlying mechanistic principles and the rationale behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Introduction: The Strategic Value of 3-Amino-4-(bromomethyl)benzonitrile

The strategic importance of 3-Amino-4-(bromomethyl)benzonitrile lies in the orthogonal reactivity of its three primary functional groups. The benzylic bromide is highly susceptible to nucleophilic substitution, the aromatic amine is a key site for amidation and cross-coupling, and the nitrile group can be transformed into various functionalities or used as a handle in constructing complex molecular scaffolds.[1] This inherent reactivity profile makes it an ideal starting material for the synthesis of diverse heterocyclic systems, which are prevalent in many pharmacologically active compounds.[2][3]

The key to unlocking the synthetic potential of this molecule is the application of chemoselective catalytic systems that can target one functional group while leaving the others intact. This guide will explore such systems, focusing on transition-metal catalysis and organocatalysis.

Strategic Pathways for Transformation

The diverse reactivity of 3-Amino-4-(bromomethyl)benzonitrile allows for a branching synthetic approach. The choice of initial transformation dictates the subsequent derivatization possibilities. The following diagram illustrates the primary catalytic pathways available.

Sources

How to improve reaction yield in 3-Amino-4-(bromomethyl)benzonitrile synthesis

Technical Support Center: Troubleshooting & Yield Optimization for 3-Amino-4-(bromomethyl)benzonitrile Synthesis

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with low yields, complex mixtures, or complete reaction failures when attempting to synthesize 3-Amino-4-(bromomethyl)benzonitrile. This guide is designed to move beyond basic recipes, providing you with the mechanistic causality behind the protocols so you can build a self-validating experimental system.

Mechanistic Insight: The Causality of Reaction Failure

The most common mistake in this synthesis is attempting a direct Wohl-Ziegler bromination on the unprotected starting material, 3-amino-4-methylbenzonitrile.

Why does this fail? The free primary amine (-NH₂) is a strongly electron-donating group. It highly activates the aromatic ring toward electrophilic aromatic substitution. When exposed to N-bromosuccinimide (NBS), the reaction pathway shifts entirely. Instead of the desired radical abstraction at the benzylic methyl group, the electron-rich ring undergoes rapid electrophilic bromination (typically ortho or para to the amine). Furthermore, the free amine itself is highly susceptible to oxidative degradation by NBS[1].

The Solution: We must electronically deactivate the ring. By converting the amine into an acetamide (or trifluoroacetamide), we withdraw electron density via resonance. This suppresses ring bromination and allows the radical initiator (e.g., AIBN) to selectively target the benzylic position[2].

Mandatory Visualization: The Optimized Reaction Pathway

Below is the logical workflow demonstrating the critical protection step required to bypass the failure pathways.

Fig 1: Optimized synthesis workflow vs. direct bromination failure pathways.

Data Presentation: Yield Optimization Matrix

To validate this approach, consider the following comparative data summarizing the impact of protecting groups and solvent choices on overall yield. Historically, carbon tetrachloride (CCl₄) was used, but modern protocols utilize greener, highly effective alternatives like trifluorotoluene (PhCF₃)[3].

| Reaction Strategy | Protecting Group | Solvent | Initiator | Benzylic Bromination Yield (%) | Primary Impurity Profile |

| Direct Bromination | None | CCl₄ | AIBN | < 5% | Ring bromination, oxidation |

| Protected Route A | Acetyl (-Ac) | CCl₄ | AIBN | 65 - 70% | Minor dibromination |

| Protected Route B | Acetyl (-Ac) | PhCF₃ | AIBN | 78 - 85% | Trace dibromination |

| Protected Route C | Trifluoroacetyl | Acetonitrile | BPO | 75 - 80% | Trace unreacted SM |

Step-by-Step Experimental Protocols

This self-validating protocol ensures that each intermediate is stable and easily characterizable before proceeding to the next stage.

Step 1: Amine Protection (Acetylation)

-

Setup: Dissolve 3-amino-4-methylbenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).

-

Base Addition: Add pyridine (1.5 eq) and cool the mixture to 0 °C using an ice bath to prevent side reactions from the upcoming exotherm.

-

Protection: Dropwise, add acetic anhydride (1.2 eq) over 15 minutes.

-

Reaction: Warm to room temperature and stir for 2 hours.

-

Validation & Workup: Quench with 1M HCl to remove excess pyridine, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. The resulting N-(5-cyano-2-methylphenyl)acetamide should appear as a clean solid.

Step 2: Wohl-Ziegler Radical Bromination

-

Setup: Suspend the N-protected intermediate (1.0 eq) in anhydrous trifluorotoluene (PhCF₃) (15 mL/g)[3].

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq). Critical: Use freshly recrystallized NBS (from water) to prevent electrophilic side reactions caused by free Br₂ impurities.

-

Initiation: Add Azobisisobutyronitrile (AIBN) (0.05 eq).

-

Degassing: Purge the reaction flask with Argon for 10 minutes. Oxygen is a triplet diradical that will rapidly quench your radical propagation chain.

-

Reaction: Reflux at 85 °C under continuous stirring for 4-6 hours.

-

Validation & Workup: Cool to room temperature. Filter off the floating succinimide byproduct. Concentrate the filtrate to yield the protected benzylic bromide.

Step 3: Mild Deprotection

-

Setup: Dissolve the crude protected benzylic bromide in a 1.25 M solution of HCl in Ethanol (10 mL/g).

-

Reaction: Stir at 50 °C for 4 hours. Caution: Avoid basic deprotection (e.g., NaOH), as hydroxide will act as a nucleophile, displacing the benzylic bromide to form an alcohol, or hydrolyzing the nitrile group.

-

Validation & Workup: Concentrate under reduced pressure. Neutralize carefully with saturated aqueous NaHCO₃ and extract with ethyl acetate. Purify via flash chromatography (Hexanes/EtOAc) to isolate pure 3-Amino-4-(bromomethyl)benzonitrile.

Troubleshooting FAQs

Q: Why am I seeing significant dibromination at the benzylic position? A: Dibromination is typically a stoichiometric or kinetic issue. Ensure your NBS is strictly limited to 1.05 equivalents. If dibromination persists, lower the reaction temperature by 10 °C or switch to a less intense light source if using photochemical initiation.

Q: The radical bromination is stalling at 50% conversion. How do I push it to completion? A: Radical chains are easily terminated by oxygen or degraded initiator. Ensure your solvent is thoroughly degassed (sparged with Argon). If the reaction stalls, do not add more NBS; instead, add another catalytic spike (0.02 eq) of AIBN to re-initiate the radical chain[2].

Q: My nitrile group is hydrolyzing during the deprotection step. What went wrong? A: Your deprotection conditions are too harsh. Nitriles are susceptible to hydrolysis into amides or carboxylic acids under strong aqueous acidic or basic conditions at elevated temperatures. Switch to strictly anhydrous ethanolic HCl and monitor the reaction closely via TLC or LC-MS to prevent over-reaction.

Q: Can I use UV light instead of AIBN for the bromination? A: Yes. Photochemical activation using a household compact fluorescent light (CFL) or a dedicated UV reactor is an excellent, clean alternative to chemical initiators like AIBN or BPO, often resulting in fewer side products and easier purification[2].

References

- Benchchem Technical Support Team. "4-(Bromomethyl)aniline | 63516-03-0". Benchchem.

- Podgoršek, A., Stavber, S., & Zupan, M. "Carbon tetrachloride free benzylic brominations of methyl aryl halides".

- Various Authors. "ChemInform Abstract: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene".

Sources

Optimizing purification of 3-Amino-4-(bromomethyl)benzonitrile by column chromatography

An in-depth guide to optimizing the column chromatography purification of 3-Amino-4-(bromomethyl)benzonitrile, designed for researchers and drug development professionals.

Introduction: Navigating the Purification of a Multifunctional Intermediate

3-Amino-4-(bromomethyl)benzonitrile is a valuable building block in medicinal chemistry and materials science due to its unique combination of reactive functional groups: a nucleophilic aromatic amine, a reactive benzylic bromide, and a polar nitrile. This trifecta of functionality, however, presents significant challenges during purification by column chromatography. The basicity of the amino group leads to strong interactions with the acidic silica gel surface, causing peak tailing and potential irreversible adsorption.[1][2] Concurrently, the lability of the benzylic bromide makes the molecule susceptible to degradation on the acidic stationary phase.[1][3]

This technical support center provides a comprehensive guide to overcoming these challenges. It offers solutions ranging from mobile phase modification to the selection of alternative stationary phases, ensuring researchers can achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 3-Amino-4-(bromomethyl)benzonitrile on silica gel?

A1: The primary challenges stem from the molecule's functional groups:

-

Peak Tailing and Irreversible Adsorption: The basic amino group interacts strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This can lead to broad, tailing peaks and, in some cases, complete loss of the product on the column.

-

On-Column Degradation: Benzylic bromides are electrophilic and can be susceptible to nucleophilic attack or decomposition, a process that can be catalyzed by the acidic nature of silica gel.[1][4] This often manifests as a color change on the column (e.g., turning reddish-brown) and the appearance of new, more polar impurities on a TLC analysis.[3]

-

Co-elution with Impurities: Synthesis of the target molecule, often via radical bromination of 3-amino-4-methylbenzonitrile, can result in impurities with similar polarities, such as the starting material or over-brominated side products, making separation difficult.[4]

Q2: What is a good starting point for a mobile phase to purify this compound?

A2: A common starting point for compounds of moderate polarity is a solvent system of ethyl acetate in a non-polar solvent like hexanes or heptane. Based on similar separations, a gradient of 10% to 40% ethyl acetate in hexanes is a reasonable range to explore using Thin Layer Chromatography (TLC) first.[4][5] The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for the target compound.[6]

Q3: My compound appears to be degrading on the TLC plate and the column. How can I prevent this?

A3: Degradation is a common issue due to the acidic silica surface.[7] To mitigate this, you can "deactivate" or "neutralize" the silica gel. This is most commonly achieved by adding a small amount of a non-nucleophilic base, such as triethylamine (TEA), to the mobile phase (typically 0.1-1% by volume).[2][5] The TEA will preferentially bind to the acidic silanol sites, minimizing their interaction with your amine-containing product.[8] Alternatively, using a different stationary phase like neutral alumina can be an effective strategy.[3]

Q4: How do I handle and store the purified 3-Amino-4-(bromomethyl)benzonitrile safely?

A4: This compound is a lachrymator (causes tears) and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[9] It is also moisture-sensitive and can degrade over time.[10] For storage, keep the purified compound in a tightly sealed container, in a cool, dry place, and potentially under an inert atmosphere (e.g., nitrogen or argon) to maintain its purity.[11]

Troubleshooting Guide

This section addresses specific problems you may encounter during purification, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Severe Peak Tailing or Streaking

-

Symptom: On TLC, the spot for your compound is not round but elongated or "streaking." In column chromatography, the collected fractions show the product eluting over a very large volume with no clear peak.

-

Root Cause Analysis: This is a classic sign of strong, undesirable interactions between the basic amino group of your molecule and the acidic silanol groups on the silica gel surface. The molecules that adsorb more strongly are retarded for longer than those that don't, leading to a "tail" of product slowly eluting from the column.

-

Solutions:

-

Mobile Phase Modification: Add 0.1-1% triethylamine (TEA) or a similar volatile, non-nucleophilic base to your eluent system. The TEA acts as a competitive base, binding to the active silanol sites and allowing your compound to elute more symmetrically.[2][5]

-

Use a Deactivated Stationary Phase: Before loading your sample, flush the column with your mobile phase containing TEA. This pre-treats the silica, ensuring a more inert surface from the start.[6]

-

Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, which lacks the strong acidic sites of silica gel. Another advanced option is an amine-functionalized silica, which is specifically designed to purify basic compounds.[8]

-

Problem 2: Product Degradation on the Column

-

Symptom: A distinct color change (e.g., yellow to brown or red) is observed at the top of the silica column upon loading the sample. TLC analysis of the collected fractions shows new spots, often at a lower Rf value, and the yield of the desired product is low.

-

Root Cause Analysis: The benzylic bromide is an electrophilic group that can be activated by the Lewis acidic sites on the silica gel surface. This can lead to decomposition, potentially through hydrolysis (if water is present) or reaction with the silica surface itself. The amino group can also be susceptible to oxidation.

-

Solutions:

-

Minimize Contact Time: A quick purification is essential. Use a slightly more polar solvent system than what might seem optimal to push the compound through the column faster. Flash chromatography with applied pressure is highly recommended over gravity chromatography.

-

Deactivate the Silica: As with peak tailing, adding triethylamine to the eluent can help neutralize the acidic sites responsible for catalyzing the degradation.[5]

-

Dry Loading: Avoid using highly polar solvents like methanol or acetone to dissolve your sample before loading, as they can "activate" the silica and promote degradation. Instead, pre-adsorb your crude material onto a small amount of silica gel (dry loading), which ensures it is introduced to the column in a finely dispersed, solvent-free state.[5]

-

Problem 3: Poor Separation from a Key Impurity

-

Symptom: TLC analysis shows two spots that are very close together, and column chromatography yields fractions containing a mixture of the product and an impurity.

-

Root Cause Analysis: The impurity likely has a polarity very similar to your product, such as the unreacted starting material (3-amino-4-methylbenzonitrile) or a di-brominated byproduct. Standard solvent systems like ethyl acetate/hexanes may not have enough selectivity to resolve them.

-

Solutions:

-

Optimize the Solvent System: Test different solvent systems. Introducing a solvent with different chemical properties can alter selectivity. For example, replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of a more polar solvent like methanol can change the interactions and improve separation.

-

Adjust the Product-to-Silica Ratio: For difficult separations, a higher ratio of silica gel to crude product is necessary. A standard ratio is around 50:1 (w/w), but for challenging separations, increasing this to 100:1 or more can provide the necessary resolving power.[12]

-

Recrystallization: If the product is a solid and can be isolated with moderate purity (>90-95%), recrystallization from a suitable solvent system may be a more effective final purification step than repeated chromatography.

-

Troubleshooting Summary Table

| Symptom | Probable Cause | Recommended Solution(s) |

| Severe Peak Tailing | Strong interaction of basic amine with acidic silica.[1] | Add 0.1-1% triethylamine to the eluent; use neutral alumina or amine-functionalized silica.[5][8] |

| Color Change on Column | On-column decomposition of the benzylic bromide.[3] | Deactivate silica with triethylamine; use flash chromatography to reduce contact time; use dry loading.[5] |

| Low Product Recovery | Irreversible adsorption to silica gel. | Pre-flush the column with a TEA-containing eluent; use dry loading; consider alumina. |

| Poor Separation | Co-eluting impurity of similar polarity. | Increase the silica-to-sample ratio; screen alternative solvent systems (e.g., involving DCM or ether). |

Experimental Protocols & Methodologies

Protocol 1: TLC Method Development

A systematic approach to developing the optimal mobile phase is critical for a successful column separation.

-

Prepare Stock Solution: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

-

Spot the TLC Plate: Using a capillary tube, spot the solution onto at least 3-4 lanes of a silica gel TLC plate.

-

Test Solvent Systems: Prepare small volumes of different solvent mixtures. Good starting points are:

-

20% Ethyl Acetate / 80% Hexanes

-

30% Ethyl Acetate / 70% Hexanes

-

40% Ethyl Acetate / 60% Hexanes

-

30% Ethyl Acetate / 70% Hexanes + 0.5% Triethylamine

-

-

Develop and Visualize: Place the TLC plates in developing chambers with the prepared solvents. After the solvent front has moved up the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

-

Analyze: The ideal solvent system will show good separation between the product spot and major impurities, with the product spot having an Rf value between 0.2 and 0.35. The spot should be round and well-defined, especially in the lane containing triethylamine.

Protocol 2: Flash Column Chromatography with Deactivated Silica

This protocol is designed to minimize degradation and improve peak shape.

-

Column Preparation:

-

Dry pack a column with the appropriate amount of silica gel (e.g., 50 g of silica for 1 g of crude product).

-

Settle the silica by tapping the column gently.

-

-

Sample Loading (Dry Method):

-

Dissolve the crude 3-Amino-4-(bromomethyl)benzonitrile in a minimal amount of dichloromethane.

-

Add silica gel (approx. 2-3 times the mass of the crude product) to this solution.

-

Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

-

Carefully add this powder to the top of the packed column, creating a uniform layer.

-

-

Elution and Fraction Collection:

-

Prepare the mobile phase determined from your TLC analysis, ensuring it contains 0.5% triethylamine.

-

Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to begin elution.

-

Start with a slightly less polar mobile phase than your target Rf solvent to ensure all compounds bind initially.

-

Collect fractions and monitor them by TLC to track the elution of your product.

-

If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

-

-

Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent and triethylamine using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to remove the last traces of TEA.

-

Place the resulting solid or oil under high vacuum to remove any residual solvent.

-

Visual Diagrams and Workflows

Workflow for Troubleshooting Poor Separation

Caption: Decision tree for optimizing TLC conditions.

Mechanism of Peak Tailing and Mitigation

Caption: How triethylamine mitigates peak tailing.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. capotchem.com [capotchem.com]

- 19. Separation of 3-Aminobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 24. thaiscience.info [thaiscience.info]

- 25. aapco.org [aapco.org]

- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 29. welch-us.com [welch-us.com]

- 30. rsc.org [rsc.org]

- 31. EP2471769A1 - Process for preparing a benzonitrile derivative - Google Patents [patents.google.com]

- 32. benchchem.com [benchchem.com]

- 33. chromatographyonline.com [chromatographyonline.com]

- 34. nbinno.com [nbinno.com]

- 35. patents.justia.com [patents.justia.com]

- 36. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]

- 37. gcoogle.com [vertexaisearch.cloud.gcoogle.com]

- 38. 4-Amino-3-bromobenzonitrile | C7H5BrN2 | CID 1515279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 39. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 40. pdf.benchchem.com [pdf.benchchem.com]

- 41. agilent.com [agilent.com]

Reducing polymerization during 3-Amino-4-(bromomethyl)benzonitrile scaling

Welcome to the Technical Support Center for the scale-up and handling of 3-Amino-4-(bromomethyl)benzonitrile . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield loss, reactor fouling, or degradation during the scale-up of this highly reactive bifunctional scaffold.

Because this molecule contains both a nucleophilic primary amine and a highly electrophilic benzyl bromide, it is inherently unstable as a free base. Below, we dissect the causality of these failures and provide self-validating, field-proven protocols to ensure synthetic integrity.

Part 1: Mechanistic Causality of Polymerization

The primary mode of failure when scaling 3-Amino-4-(bromomethyl)benzonitrile is intermolecular polyalkylation . During concentration or heating, the primary aniline (-NH₂) of one molecule acts as a nucleophile, attacking the benzylic carbon of an adjacent molecule via an SN2 mechanism. This cascade displaces the bromide leaving group, rapidly forming an insoluble polybenzylamine gum[1].

While the electron-withdrawing nitrile (-CN) group slightly reduces the electron density on the ring, it does not sufficiently deactivate the amine to prevent step-growth polymerization at scale.

Caption: Mechanism of aminobenzyl bromide polymerization and prevention via salt formation.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 3-Amino-4-(bromomethyl)benzonitrile turn into an insoluble black gum during solvent evaporation? A: As solvent volume decreases, the intermolecular collision rate between the nucleophilic amine and the electrophilic bromomethyl group increases exponentially. Evaporating the free base at temperatures above 20°C triggers rapid SN2 polycondensation. You must never isolate this compound as a free base at scale[1].

Q2: How can I prevent polymerization without adding extra synthetic steps for protecting groups? A: The most atom-economical strategy is Protonation as a Protecting Group . By keeping the reaction media strongly acidic (using anhydrous HBr), the amine exists as an ammonium ion (-NH₃⁺). Because the lone pair on the nitrogen is tied up in a bond with the proton, it is entirely non-nucleophilic[2]. The resulting hydrobromide salt precipitates cleanly and is stable indefinitely at room temperature[3].

Q3: If my downstream chemistry requires an organic-soluble free base, which protecting group is best? A: The tert-butyloxycarbonyl (Boc) group is highly recommended. Boc protection delocalizes the nitrogen's lone pair into the carbamate carbonyl via resonance, effectively neutralizing its nucleophilicity[4]. Furthermore, Boc is stable to the radical bromination conditions (NBS/AIBN) required to install the bromomethyl group and can be cleanly removed later using TFA or HCl[5].

Q4: How should I modify my radical bromination (NBS) step to avoid triggering polymerization in the reactor? A: Switch your solvent from toxic CCl₄ to Trifluorotoluene (PhCF₃). Run the reaction at 80°C, but immediately cool the reactor to 0°C upon completion. If you are not using a Boc-protected starting material, you must quench the reaction by bubbling anhydrous HBr gas or adding a solution of HBr in Acetic Acid to immediately force the product into its stable salt form before concentration.

Part 3: Quantitative Strategy Comparison

To make an informed decision on your scale-up route, compare the quantitative metrics of the three handling strategies below.

| Strategy | Nitrogen Nucleophilicity | Stability at 25°C (t1/2) | Typical Scaled Yield | Added Mass ( g/mol ) | Downstream Impact |

| Free Base | High (Active lone pair) | < 2 hours (in solution) | < 20% (Gum formation) | 0.0 | High failure rate; clogs reactors. |

| HBr Salt | None (Protonated -NH₃⁺) | > 6 months (Solid) | 85 - 92% | 80.9 (HBr) | Direct use in basic media; highly atom economical. |

| Boc Protection | Very Low (Resonance) | > 12 months (Solid) | 70 - 75% (Over 2 steps) | 100.1 (Boc) | Requires dedicated deprotection step later. |

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Synthesis & Isolation of the HBr Salt

This protocol utilizes protonation to bypass the need for traditional protecting groups, ensuring high atom economy[2].

-

Reaction Setup: Charge a dried, N₂-flushed reactor with 3-amino-4-methylbenzonitrile (1.0 eq) and anhydrous Trifluorotoluene (PhCF₃) (10 volumes).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and Azobisisobutyronitrile (AIBN) (0.05 eq).

-

Radical Bromination: Heat the mixture to 80°C for 3 hours. In-Process Control (IPC): Monitor via HPLC. The reaction is complete when the starting material is < 2%.

-

Thermal Quench: Immediately crash-cool the reactor to 0°C to halt any background thermal degradation. Filter off the floating succinimide byproduct.

-

Salt Formation (Critical Step): Transfer the cold filtrate to a new vessel. Slowly add a 33% solution of HBr in Acetic Acid (1.1 eq) while maintaining the internal temperature below 5°C. A thick white/pale-yellow precipitate will form immediately.

-

Isolation: Filter the precipitate under a blanket of N₂. Wash the filter cake with cold MTBE (3 volumes) to remove residual PhCF₃ and acetic acid. Dry under vacuum at 30°C.

-

Validation: ¹H NMR (DMSO-d₆) must show a broad singlet integrating to 3H around 9.0-10.0 ppm (-NH₃⁺) and a sharp singlet integrating to 2H around 4.6 ppm (benzylic -CH₂Br). The absence of a signal at ~5.5 ppm (free -NH₂) validates the protection.

Protocol B: Boc-Protection Workflow

Use this protocol if your downstream coupling requires a highly organic-soluble intermediate[4].

-

Protection: Dissolve 3-amino-4-methylbenzonitrile (1.0 eq) in THF (8 volumes). Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) and catalytic DMAP (0.05 eq). Stir at 40°C for 12 hours.

-

Validation of Protection: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the highly polar starting material. The new spot will be UV-active but will not stain with Ninhydrin, confirming the amine is capped.

-

Bromination: Concentrate the THF, redissolve the intermediate in PhCF₃, and subject it to the NBS/AIBN radical bromination conditions described in Protocol A (Steps 2-3).

-

Isolation: Because the amine is covalently protected, the reaction can be safely washed with water to remove succinimide, dried over MgSO₄, and concentrated via rotary evaporation without risk of polymerization.

Part 5: Workflow Decision Tree

Caption: Decision tree for scaling 3-Amino-4-(bromomethyl)benzonitrile safely.

References

-

Wuts, P. G. M., & Greene, T. W. Title: Greene's Protective Groups in Organic Synthesis (4th Edition) Source: John Wiley & Sons URL:[Link]

-

Gribble, G. W., et al. Title: A Flexible Synthesis of 2,3-Disubstituted Indoles from Aminobenzyl Phosphonium Salts Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Amino-4-(bromomethyl)benzonitrile

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of novel intermediates is paramount. 3-Amino-4-(bromomethyl)benzonitrile, a substituted aromatic compound featuring amino, nitrile, and reactive bromomethyl functionalities, serves as a versatile building block. Its characterization relies heavily on modern analytical techniques, with mass spectrometry (MS) standing as a cornerstone for providing definitive molecular weight and structural information through the analysis of fragmentation patterns.

This guide provides an in-depth comparison of the expected fragmentation behaviors of 3-Amino-4-(bromomethyl)benzonitrile under two common ionization techniques: hard-ionization Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI). By understanding the predictable cleavage pathways dictated by the molecule's structure, analysts can confidently identify this compound and differentiate it from its isomers and impurities.

Molecular Structure and Isotopic Signature: The Foundation of Analysis

The fragmentation of 3-Amino-4-(bromomethyl)benzonitrile is governed by the interplay of its functional groups on the stable aromatic ring.

-

Molecular Formula: C₈H₇BrN₂

-

Monoisotopic Mass: 210.00 g/mol (using ⁷⁹Br) and 212.00 g/mol (using ⁸¹Br)

-

Key Structural Features:

-

Aromatic Ring: Provides stability, often leading to a prominent molecular ion peak in EI-MS.[1]

-

Bromomethyl Group (-CH₂Br): The C-Br bond is the most labile site, making it the primary point of initial fragmentation.

-

Amino Group (-NH₂): Can influence fragmentation pathways, though typically to a lesser extent than the bromomethyl group.

-

Nitrile Group (-C≡N): A relatively stable group that may be lost as HCN from fragment ions.

-

A critical, self-validating feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][3] Consequently, any bromine-containing ion will appear as a pair of peaks (a doublet) separated by 2 mass-to-charge units (m/z), with nearly equal intensity.[4] This provides an immediate and reliable confirmation of the presence of a single bromine atom in the molecule and its fragments.

Electron Ionization (EI-MS): Unveiling the Structural Core

Electron Ionization is a high-energy technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. The process begins with the formation of a high-energy molecular ion (M⁺•), which then undergoes a cascade of bond cleavages to form more stable fragment ions.[4][5]

Predicted EI Fragmentation Pathways

-

Molecular Ion (M⁺•) at m/z 210/212: The stable aromatic core should allow for the observation of the molecular ion doublet, corresponding to [C₈H₇⁷⁹BrN₂]⁺• and [C₈H₇⁸¹BrN₂]⁺•.

-

Dominant Benzylic Cleavage (Loss of •Br): The most favorable fragmentation pathway is the homolytic cleavage of the weak C-Br bond. This results in the loss of a bromine radical (•Br) and the formation of a highly stable, resonance-delocalized benzylic carbocation. This fragment is expected to be the base peak (the most abundant ion) in the spectrum.[3][6][7]

-

[M-Br]⁺ at m/z 131: This ion ([C₈H₇N₂]⁺) represents the core structure of 3-amino-4-methylbenzonitrile cation. Its high stability is the driving force for this fragmentation route.

-

-

Subsequent Fragmentations: The m/z 131 ion may undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a characteristic loss from benzonitrile compounds.

-

[M-Br-HCN]⁺ at m/z 104: This corresponds to the loss of the nitrile group from the base peak.

-

The predicted major fragmentation pathways under Electron Ionization are visualized below.

Caption: Predicted EI-MS fragmentation pathway for 3-Amino-4-(bromomethyl)benzonitrile.

Electrospray Ionization (ESI-MS): Gentle Ionization for Molecular Weight Confirmation

In contrast to EI, ESI is a soft ionization technique that typically imparts minimal energy to the analyte.[8] It is ideal for confirming the molecular weight of a compound, as it usually produces an intact protonated molecule, [M+H]⁺. Fragmentation is generally not observed unless induced within the mass spectrometer, a technique known as tandem mass spectrometry (MS/MS) or by increasing in-source voltages.[9][10]

Predicted ESI-MS and ESI-MS/MS Behavior

-

Protonated Molecule ([M+H]⁺) at m/z 211/213: In a standard ESI-MS experiment (positive ion mode), the predominant species will be the protonated molecule, showing the characteristic 1:1 isotopic doublet for bromine. Protonation will likely occur at the amino group.

-

Tandem MS (MS/MS) Fragmentation: To elicit structural information, the [M+H]⁺ ion (the precursor ion) can be selected and fragmented via collision-induced dissociation (CID).[11] The most probable fragmentation would be the neutral loss of hydrogen bromide (HBr).

-

[[M+H]-HBr]⁺ at m/z 130: This fragment ([C₈H₆N₂]⁺) results from the elimination of HBr from the protonated parent molecule.

-

Comparative Summary of Fragmentation Data

The distinct ionization mechanisms of EI and ESI yield complementary data crucial for a comprehensive analysis.

| Ionization Mode | Key Ion (m/z) | Proposed Formula/Structure | Expected Relative Abundance | Analytical Utility |

| EI-MS | 210/212 | [C₈H₇BrN₂]⁺• (Molecular Ion) | Medium | Confirms molecular weight and bromine presence. |

| 131 | [C₈H₇N₂]⁺ (Benzylic Cation) | High (Base Peak) | Confirms the core structure and connectivity. | |

| 104 | [C₇H₅N]⁺ | Low to Medium | Indicates presence of the nitrile group. | |

| ESI-MS | 211/213 | [C₈H₈BrN₂]⁺ ([M+H]⁺) | High | Confirms molecular weight with minimal fragmentation. |